Mal-PEG4-Val-Cit-PAB-OH

説明

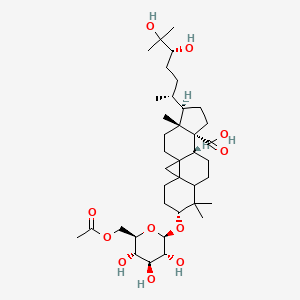

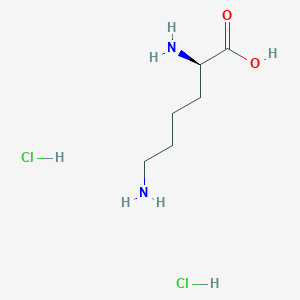

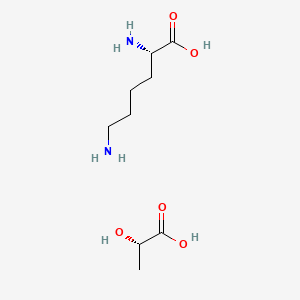

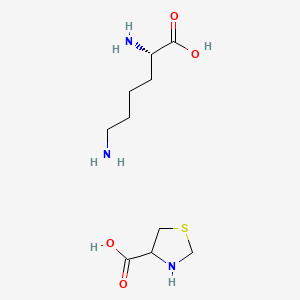

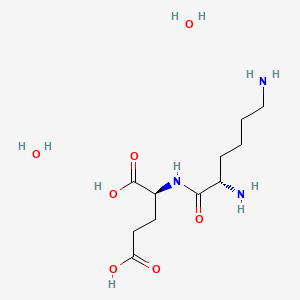

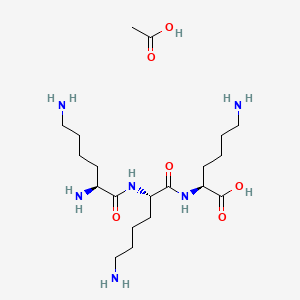

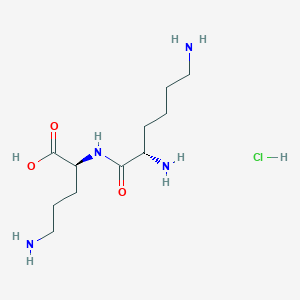

Mal-PEG4-Val-Cit-PAB-OH is a linker used in the synthesis of Antibody-Drug-Conjugates (ADCs) . It is designed to be cleaved by cathepsin B , an enzyme present only in the lysosome . This ensures that the ADC payload is released only within the cell .

Synthesis Analysis

Mal-PEG4-Val-Cit-PAB-OH is used in the synthesis of ADCs . The Val-Cit group is specifically cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell . The Boc group can be deprotected under acidic conditions to generate a free amine group .Molecular Structure Analysis

The IUPAC name of Mal-PEG4-Val-Cit-PAB-OH is 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-3,6,9,12-tetraoxapentadecan-15-amide . Its molecular weight is 706.79 and its molecular formula is C33H50N6O11 .Chemical Reactions Analysis

The maleimide group in Mal-PEG4-Val-Cit-PAB-OH is reactive toward thiol groups between pH 6.5 to 7.5 . This reactivity is utilized in the synthesis of ADCs .Physical And Chemical Properties Analysis

Mal-PEG4-Val-Cit-PAB-OH has a molecular weight of 706.79 and a molecular formula of C33H50N6O11 . It is stored at refrigerated temperatures .科学的研究の応用

Loss of PEG Chain in SDS‐PAGE Analysis

- Application : In SDS‐PAGE analysis of PEG‐maleimide modified proteins, loss of intact PEG chain was observed, indicating a potential degradation route for maleimide-thiol conjugates (Zhang et al., 2015).

Antibody-Drug Conjugates

- Application : The valine-citrulline (Val-Cit) dipeptide and p-aminobenzyl (PAB) spacer are used in the design of Antibody-Drug Conjugates (ADCs) like brentuximab vedotin, demonstrating the role of the linker in the potency and stability of ADCs (Zhang et al., 2018).

MMP-2 Responsive Polymeric Micelles

- Application : Multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles were prepared for targeted drug delivery and cancer cell apoptosis (Chen et al., 2015).

Site-Specific PEGylation

- Application : Site-specific PEGylation of N-terminal Mal-Tα1 (a modified Thymosin alpha 1) showed enhanced circulation half-life, demonstrating the importance of specific PEGylation strategies in pharmacokinetics (Peng et al., 2019).

PEG-Lipid Moiety in Drug Conjugates

- Application : A novel PEG-lipid moiety containing a tri-block linker, ε-maleimido lysine (Mal), was synthesized and conjugated with salmon calcitonin, showing potential for enhanced drug properties (Cheng & Lim, 2010).

Spectrophotometric Assay for mPEG-Maleimide

- Application : A spectrophotometric method was developed for quantifying free and protein-bound mPEG-maleimide in thiol PEGylation reaction mixtures, facilitating easier analysis of PEGylation reactions (Nanda et al., 2016).

MALDI-TOF MS in Biosensors

- Application : MALDI-TOF MS was used as a biosensor to detect plant-associated bacteria, showcasing its potential in rapid bacterial detection and environmental applications (Ahmad et al., 2012).

Chemistry of Peptide and Protein PEGylation

- Application : PEGylation of peptides and proteins, crucial for various pharmaceutical applications, alters their biodistribution and reduces immune recognition (Roberts et al., 2002).

PEGylation Reagent for pH-Sensitive Shielding

- Application : A novel PEGylation reagent (PEG-acetal-MAL) was developed for pH-sensitive conjugation of PEG to biomolecules, relevant for drug and gene delivery formulations (Knorr et al., 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGYJIMAJDHMSQ-YZNIXAGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG4-Val-Cit-PAB-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。